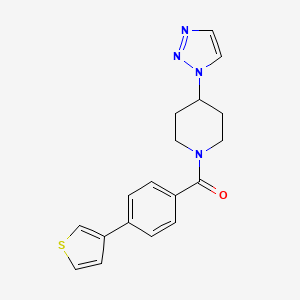

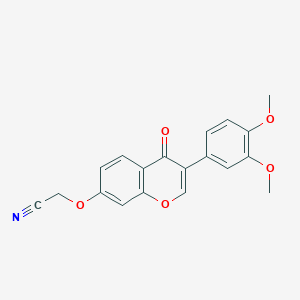

![molecular formula C12H11BrN4O2 B2708239 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-bromofuran-2-carboxamide CAS No. 1795085-68-5](/img/structure/B2708239.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-bromofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

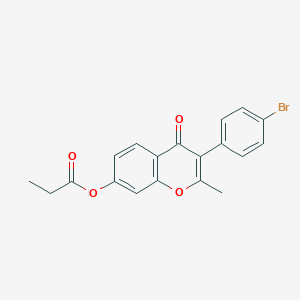

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-bromofuran-2-carboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving multiple rings and functional groups. The compound contains an imidazole ring and a pyrazole ring, both of which are five-membered heterocyclic structures . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications

Green Synthesis and Antimicrobial Activity

A study by Jyothi and Madhavi (2019) on the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives demonstrated a green synthesis approach and evaluated their antimicrobial activities. Some compounds showed promising antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Jyothi & Madhavi, 2019).

Functionalization Reactions for Heterocyclic Compounds

Yıldırım, Kandemirli, and Demir (2005) explored functionalization reactions of heterocyclic acids and acid chlorides, providing insights into the chemistry of related imidazo and pyrazole derivatives. These studies contribute to the development of novel compounds with potential pharmacological applications (Yıldırım, Kandemirli, & Demir, 2005).

Continuous Flow Synthesis of Heterocycles

Herath, Dahl, and Cosford (2010) reported the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, a method that enhances the efficiency of synthesizing these heterocycles. This advance opens up new possibilities for the rapid production of imidazo[1,2-a] derivatives for further research and potential therapeutic applications (Herath, Dahl, & Cosford, 2010).

Enhancing Cellular Uptake of DNA-Binding Polyamides

Research by Meier, Montgomery, and Dervan (2012) on Py–Im hairpin polyamides revealed that modifications to the hairpin turn unit significantly enhance cellular uptake and biological activity, indicating a method to improve the delivery of these molecules into cells for therapeutic purposes (Meier, Montgomery, & Dervan, 2012).

Antitubercular Activity of Carboxamide Derivatives

A study by Li et al. (2020) on N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides demonstrated excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This research highlights the potential of such compounds in developing new antitubercular agents (Li et al., 2020).

Properties

IUPAC Name |

5-bromo-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN4O2/c13-10-2-1-9(19-10)12(18)14-5-6-16-7-8-17-11(16)3-4-15-17/h1-4,7-8H,5-6H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVWKTRRTHXQCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)N1CCNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

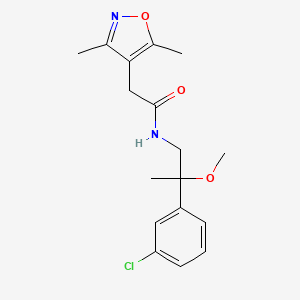

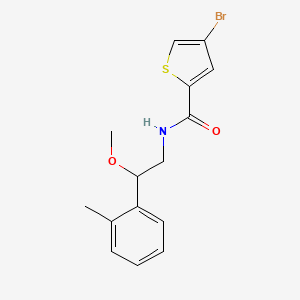

![3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2708160.png)

![6-Bromo-2-methoxybenzo[d]thiazole](/img/structure/B2708161.png)

![5-Methoxy-4-(4-methoxyphenyl)sulfanyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2708163.png)

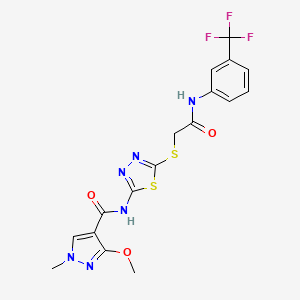

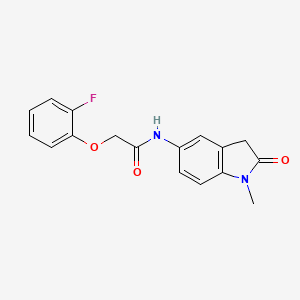

![2-(2-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2708164.png)

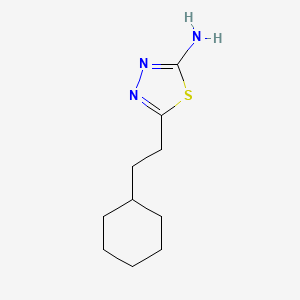

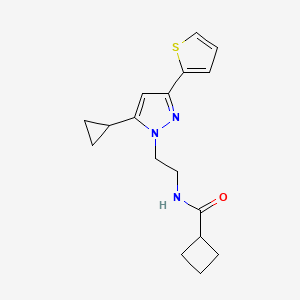

![N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide](/img/structure/B2708173.png)